4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₄. It is characterized by the presence of a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 7-methoxyquinoline.
Carboxylation: The carboxylic acid group at the 3-position is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid
- 7-Methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Comparison: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROPNBKULZRDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292865 | |
Record name | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28027-17-0 | |
Record name | 4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28027-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 86135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028027170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28027-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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